molecular formula C14H12ClNO2 B188218 N-(3-chlorophenyl)-2-phenoxyacetamide CAS No. 18861-20-6

N-(3-chlorophenyl)-2-phenoxyacetamide

Cat. No. B188218
CAS RN: 18861-20-6
M. Wt: 261.7 g/mol
InChI Key: CZHNETVVDYJJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-phenoxyacetamide, commonly known as fenclorim, is a chemical compound that has gained significant attention due to its potential application in scientific research. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a herbicide. However, its use in scientific research has been explored due to its unique properties, which allow it to interact with biological systems and provide valuable insights into various physiological and biochemical processes.

Mechanism Of Action

The mechanism of action of fenclorim involves its interaction with various biological systems, including ion channels, receptors, and enzymes. Fenclorim has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel, and the transient receptor potential channel. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor and the NMDA receptor. Fenclorim has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.

Biochemical And Physiological Effects

Fenclorim has been shown to have various biochemical and physiological effects on biological systems. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. Fenclorim has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways. Fenclorim has also been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Fenclorim has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it safe for use in biological systems. However, fenclorim also has some limitations, including its limited solubility in aqueous solutions, which may limit its application in certain experiments.

Future Directions

There are several future directions for the use of fenclorim in scientific research. One potential application is in the study of neurological disorders, including Alzheimer's disease and Parkinson's disease. Fenclorim has been shown to modulate the activity of various neurotransmitter receptors, which may be useful in the development of new treatments for these diseases. Another potential application is in the study of cancer, where fenclorim's antioxidant and anti-inflammatory effects may be useful in the development of new cancer therapies. Overall, fenclorim has significant potential for use in scientific research, and further studies are needed to explore its full range of applications.
Conclusion:
In conclusion, fenclorim is a chemical compound that has significant potential for use in scientific research. It has been shown to have unique properties that allow it to interact with biological systems and provide valuable insights into various physiological and biochemical processes. Its use in the study of neurological disorders and cancer has significant potential for the development of new treatments. Further studies are needed to explore its full range of applications in scientific research.

Synthesis Methods

The synthesis of fenclorim involves the reaction of 3-chloroaniline with phenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of high-quality crystals. The resulting product is then purified using various techniques, including recrystallization, to obtain pure fenclorim.

Scientific Research Applications

Fenclorim has been extensively used in scientific research due to its unique properties. It has been used as a tool to study various physiological and biochemical processes, including the regulation of ion channels, neurotransmitter release, and the modulation of cellular signaling pathways. Fenclorim has also been used to study the effects of oxidative stress and inflammation on biological systems.

properties

CAS RN

18861-20-6

Product Name

N-(3-chlorophenyl)-2-phenoxyacetamide

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H12ClNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)

InChI Key

CZHNETVVDYJJCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Other CAS RN

18861-20-6

Origin of Product

United States

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